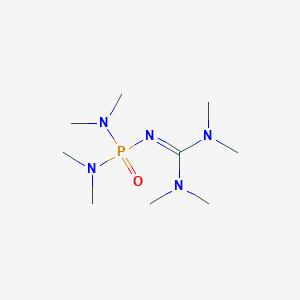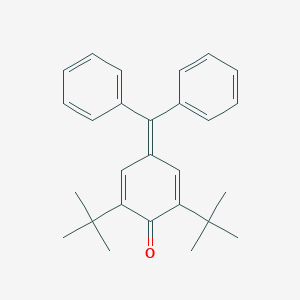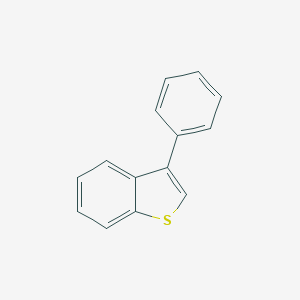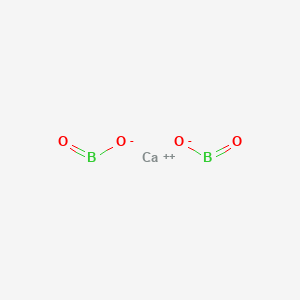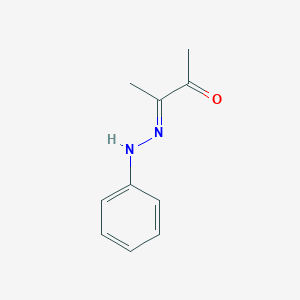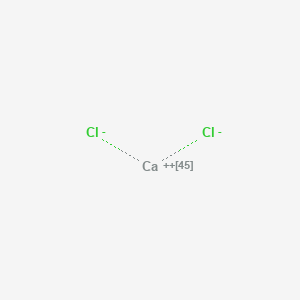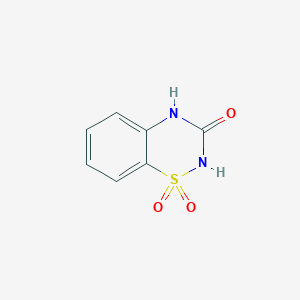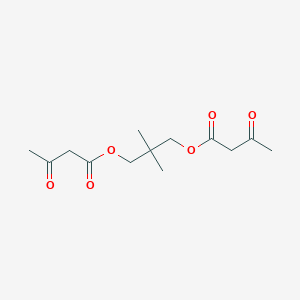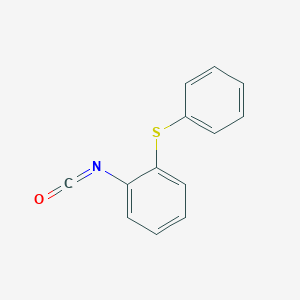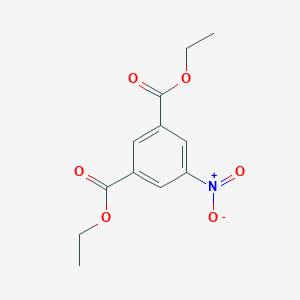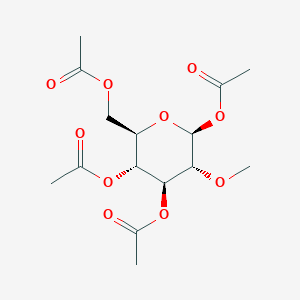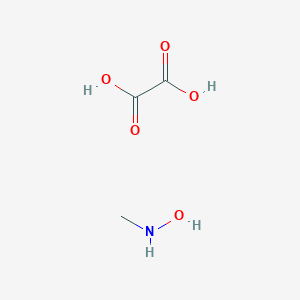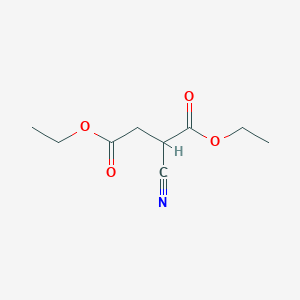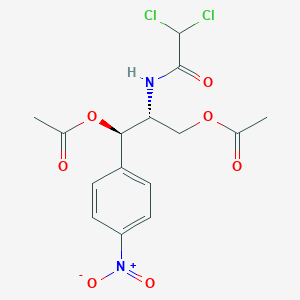
1,3-Diacetylchloramphenicol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diacetylchloramphenicol is a chemical compound that is widely used in scientific research for its various applications. It is a derivative of chloramphenicol, a broad-spectrum antibiotic that is commonly used in medicine. 1,3-Diacetylchloramphenicol is synthesized by the reaction of chloramphenicol with acetic anhydride and thionyl chloride.
Mecanismo De Acción
1,3-Diacetylchloramphenicol inhibits bacterial protein synthesis by binding to the bacterial ribosome. It specifically targets the peptidyl transferase center of the ribosome, which is responsible for the formation of peptide bonds between amino acids during protein synthesis. By inhibiting this process, 1,3-Diacetylchloramphenicol prevents the growth and proliferation of bacteria.
Efectos Bioquímicos Y Fisiológicos
1,3-Diacetylchloramphenicol has several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. It also has antifungal activity against Candida albicans. Additionally, it has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Diacetylchloramphenicol has several advantages for lab experiments. It is a selective inhibitor of bacterial protein synthesis, which makes it useful for studying the mechanism of action of antibiotics. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, it has some limitations. It is toxic to mammalian cells, which limits its use in cell culture experiments. Additionally, it has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research involving 1,3-Diacetylchloramphenicol. One area of interest is the development of new derivatives of the compound with improved solubility and selectivity. Another area of interest is the use of 1,3-Diacetylchloramphenicol as a tool for studying the mechanism of action of other antibiotics. Additionally, there is interest in exploring the potential use of 1,3-Diacetylchloramphenicol as an antifungal or anticancer agent.
Métodos De Síntesis
The synthesis of 1,3-Diacetylchloramphenicol involves the reaction of chloramphenicol with acetic anhydride and thionyl chloride. The reaction takes place under reflux conditions and yields 1,3-Diacetylchloramphenicol as a white crystalline solid. The purity of the compound can be determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
1,3-Diacetylchloramphenicol is widely used in scientific research for its various applications. It is commonly used as a selective inhibitor of protein synthesis in bacteria. It is also used as a tool for studying the mechanism of action of antibiotics. Additionally, it is used in the synthesis of other chemical compounds, such as 1,3-Diacetyloxychloramphenicol, which is used as a prodrug for the treatment of bacterial infections.
Propiedades
Número CAS |
10318-17-9 |
|---|---|
Nombre del producto |
1,3-Diacetylchloramphenicol |
Fórmula molecular |
C15H16Cl2N2O7 |
Peso molecular |
407.2 g/mol |
Nombre IUPAC |
[(2R,3R)-3-acetyloxy-2-[(2,2-dichloroacetyl)amino]-3-(4-nitrophenyl)propyl] acetate |
InChI |
InChI=1S/C15H16Cl2N2O7/c1-8(20)25-7-12(18-15(22)14(16)17)13(26-9(2)21)10-3-5-11(6-4-10)19(23)24/h3-6,12-14H,7H2,1-2H3,(H,18,22)/t12-,13-/m1/s1 |
Clave InChI |
RBAMFWWUJRFUPC-CHWSQXEVSA-N |
SMILES isomérico |
CC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C)NC(=O)C(Cl)Cl |
SMILES |
CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C)NC(=O)C(Cl)Cl |
SMILES canónico |
CC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C)NC(=O)C(Cl)Cl |
Otros números CAS |
10318-17-9 |
Sinónimos |
1,3-DACP 1,3-diacetylchloramphenicol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




